

Mal-amide-PEG2-oxyamine-Boc chemical structure and properties.

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Compound of Interest

Compound Name: **Mal-amide-PEG2-oxyamine-Boc**

Cat. No.: **B8115787**

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In-Depth Technical Guide: Mal-amide-PEG2-oxyamine-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **Mal-amide-PEG2-oxyamine-Boc**, a heterobifunctional linker critical in the field of bioconjugation and targeted protein degradation.

Core Chemical Identity

Mal-amide-PEG2-oxyamine-Boc is a versatile chemical tool featuring three key components: a maleimide group, a polyethylene glycol (PEG) spacer, and a Boc-protected oxyamine. This trifunctional architecture allows for the sequential and controlled conjugation of different molecular entities.

Chemical Structure:

- Maleimide Group: A thiol-reactive functional group that readily forms stable covalent bonds with sulfhydryl groups found in cysteine residues of proteins and peptides.
- PEG2 Spacer: A short, hydrophilic diethylene glycol spacer that enhances solubility in aqueous media and provides spatial separation between conjugated molecules, minimizing steric hindrance.

- **Oxyamine-Boc Group:** A protected oxyamine (-ONH-Boc). The tert-butyloxycarbonyl (Boc) protecting group provides stability during initial conjugation steps and can be selectively removed under acidic conditions to reveal a reactive oxyamine (-ONH₂). This oxyamine can then be conjugated to aldehydes or ketones to form a stable oxime linkage.

The systematic IUPAC name for this compound is tert-butyl (2-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)ethoxy)carbamate.[\[1\]](#)

Physicochemical Properties

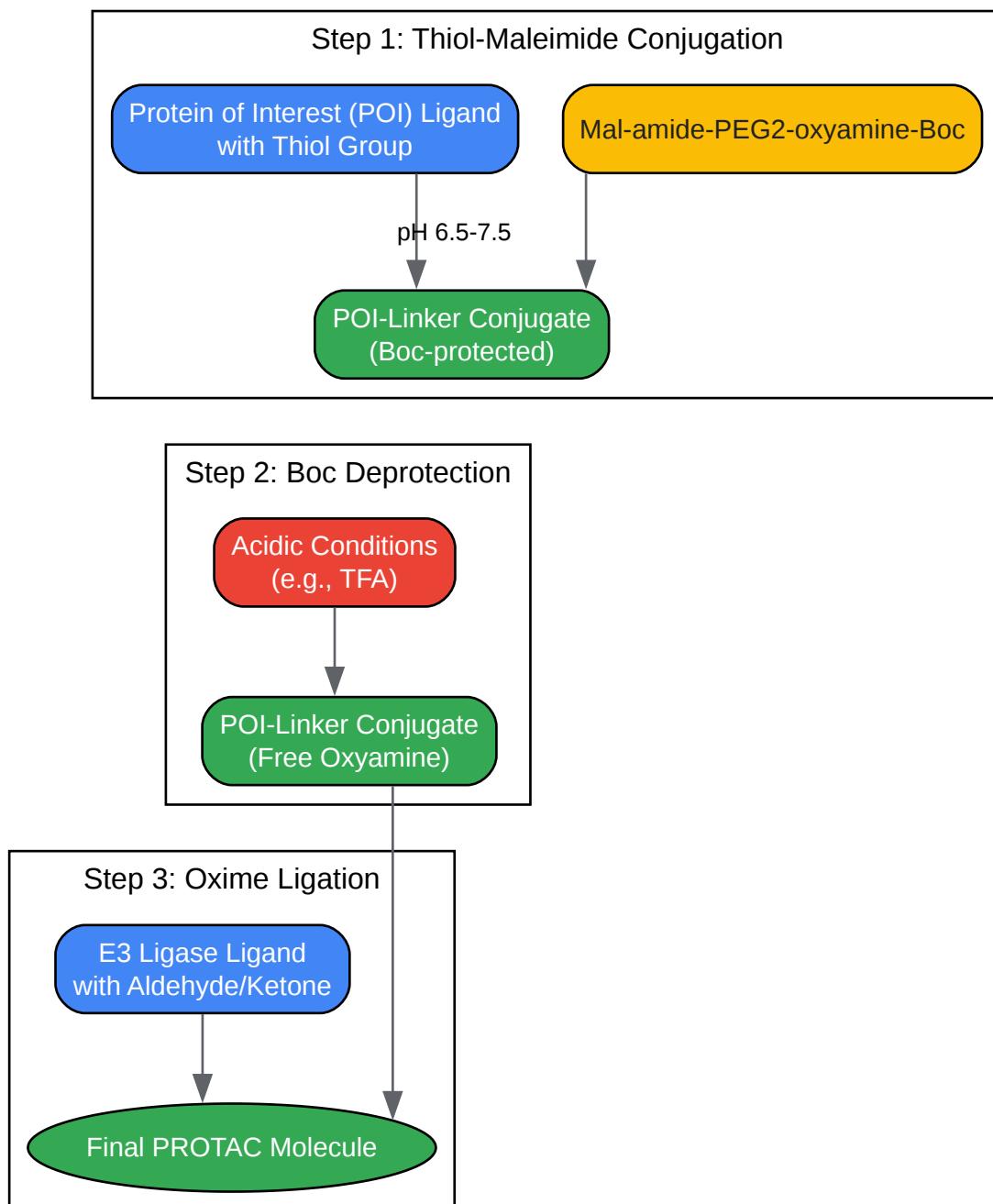
A summary of the key quantitative data for **Mal-amide-PEG2-oxyamine-Boc** is presented in the table below. These properties are essential for designing and executing experimental protocols.

Property	Value	Source(s)
CAS Number	2253965-15-8	[1] [2]
Molecular Formula	C ₁₈ H ₂₉ N ₃ O ₈	[1]
Molecular Weight	415.44 g/mol	[1]
Exact Mass	415.2000	[1]
Elemental Analysis	C: 52.04%; H: 7.04%; N: 10.11%; O: 30.81%	[1]
Appearance	To be determined (typically a solid)	[1]
Purity	>98% (typical for commercial products)	[1]
Solubility	Soluble in DMSO, DMF, and other organic solvents. The PEG spacer enhances aqueous solubility.	[3]
Storage Conditions	Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C.	[1]

Applications in Drug Development

Mal-amide-PEG2-oxyamine-Boc is prominently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^{[1][2][4]} PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The workflow for utilizing this linker in PROTAC synthesis is a sequential process, leveraging its distinct functional groups.



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PROTAC synthesis workflow using the linker.

Experimental Protocols

While specific, published protocols detailing the synthesis or use of **Mal-amide-PEG2-oxyamine-Boc** are not readily available in peer-reviewed literature, the following are

generalized, yet detailed, methodologies for the key reactions involving its functional groups. These protocols are based on established chemical principles for similar molecules.

Protocol for Thiol-Maleimide Conjugation

This protocol describes the conjugation of the maleimide moiety of the linker to a thiol-containing molecule, such as a protein or peptide with a cysteine residue.

Materials:

- **Mal-amide-PEG2-oxyamine-Boc**
- Thiol-containing protein/peptide
- Phosphate-buffered saline (PBS), pH 7.2-7.4
- Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Desalting column (e.g., Sephadex G-25)

Procedure:

- Prepare Protein Solution: Dissolve the thiol-containing protein/peptide in PBS at a concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be reduced to free thiols, pre-treat with a reducing agent like DTT or TCEP and subsequently remove the reducing agent using a desalting column.
- Prepare Linker Solution: Immediately before use, dissolve **Mal-amide-PEG2-oxyamine-Boc** in a minimal amount of DMF or DMSO to create a 10-20 mM stock solution.
- Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution. The reaction should be performed at a pH between 6.5 and 7.5 for optimal thiol selectivity.
- Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

- Purification: Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).
- Characterization: Confirm the conjugation using techniques such as SDS-PAGE (which should show an increase in molecular weight) and mass spectrometry (MALDI-TOF or ESI-MS).

Protocol for Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the reactive oxyamine.

Materials:

- Boc-protected conjugate
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

Procedure:

- Dissolution: Dissolve the Boc-protected conjugate in DCM.
- Acid Treatment: Add an excess of TFA to the solution (e.g., a 20-50% solution of TFA in DCM). The reaction will produce carbon dioxide and isobutylene, so it should be performed in a well-ventilated fume hood.
- Reaction Monitoring: Stir the reaction at room temperature for 30-60 minutes. Monitor the progress of the deprotection using Thin Layer Chromatography (TLC) or LC-MS.
- Quenching: Once the reaction is complete, carefully neutralize the excess TFA by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Solvent Removal: Filter the solution and remove the solvent under reduced pressure to yield the deprotected product with a free oxyamine group.

Protocol for Oxime Ligation

This protocol details the reaction of the deprotected oxyamine with an aldehyde or ketone-containing molecule.

Materials:

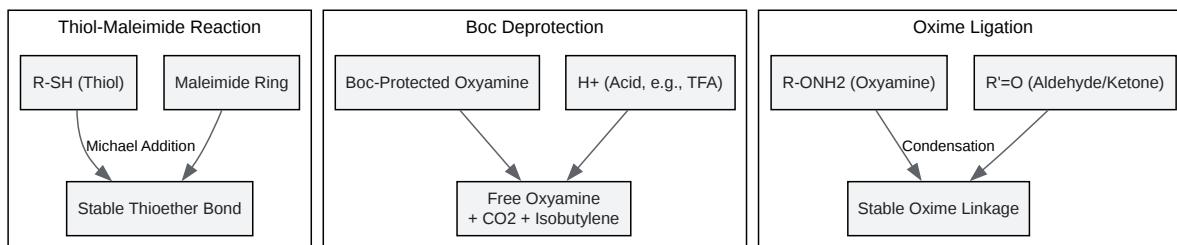
- Oxyamine-functionalized molecule
- Aldehyde or ketone-containing molecule
- Reaction buffer (e.g., acetate buffer, pH 4.5-5.5)
- Aniline (as a catalyst, optional)

Procedure:

- Dissolution: Dissolve the oxyamine-functionalized molecule and a slight molar excess (1.1-1.5 equivalents) of the aldehyde/ketone-containing molecule in the reaction buffer. A co-solvent like DMSO or DMF may be used if solubility is an issue.
- Catalysis (Optional): For less reactive carbonyls, aniline can be added to the reaction mixture to a final concentration of 10-20 mM to catalyze the reaction.
- Incubation: Stir the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by LC-MS.
- Purification: Purify the final conjugate using an appropriate chromatographic technique, such as reverse-phase HPLC, to remove unreacted starting materials and catalyst.
- Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR.

Logical Relationships and Reaction Mechanisms

The utility of **Mal-amide-PEG2-oxyamine-Boc** is rooted in the orthogonal reactivity of its functional groups. The thiol-maleimide reaction proceeds via a Michael addition, while the Boc deprotection is an acid-catalyzed hydrolysis, and the final oxime ligation is a condensation reaction. The logical flow of these reactions allows for a stepwise and controlled assembly of complex biomolecules.



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Core reaction mechanisms for the linker.

This guide provides a foundational understanding of **Mal-amide-PEG2-oxyamine-Boc** for its application in advanced bioconjugation and the development of targeted therapeutics. For specific applications, optimization of the provided protocols may be necessary.

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